molecular formula C15H22N2O3S B2483443 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL CAS No. 1448137-57-2

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL

Cat. No.: B2483443
CAS No.: 1448137-57-2
M. Wt: 310.41
InChI Key: XCDKHZZZWWPCJE-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol is a chemical compound of interest in pharmaceutical and chemical research. Its structure incorporates a piperidine ring connected to a pyrrolidin-3-ol group via a benzenesulfonyl linkage. The benzenesulfonyl group is a significant motif in medicinal chemistry, found in over 150 FDA-approved drugs for its role in conferring a wide range of pharmacological activities . This particular structural feature is known to contribute to stability and is frequently explored in the development of bioactive molecules targeting various enzymes and receptors . Compounds featuring piperidine and sulfonamide scaffolds are extensively investigated for their potential applications, including as kinase inhibitors and modulators of neurological targets . Researchers may find this compound valuable as a key intermediate or building block for synthesizing more complex molecules for biological screening. It is also suitable for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-14-8-9-16(12-14)13-6-10-17(11-7-13)21(19,20)15-4-2-1-3-5-15/h1-5,13-14,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDKHZZZWWPCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzenesulfonyl group. The pyrrolidin-3-ol moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-[1-(Benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol, we analyze structurally analogous compounds from the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Potential Applications/Notes
This compound Piperidine 1-Benzenesulfonyl, 4-pyrrolidin-3-ol ~352.45* Sulfonamide, hydroxyl, tertiary amine Kinase inhibition, CNS targeting
1-(Piperidin-4-yl)pyrrolidin-3-ol () Piperidine 4-Pyrrolidin-3-ol ~184.28 Hydroxyl, tertiary amine Intermediate for complex syntheses
1-Phenyl-3-(piperidin-4-yl)urea () Piperidine 4-Urea-linked phenyl group ~259.33 Urea, aromatic ring Kinase inhibitor scaffolds
KRC-108 () Piperidine 1-Pyrazole-pyridine, benzo[d]oxazol-2-yl ~390.45 Aromatic heterocycles, amine TrkA kinase inhibition
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol () Pyrrolidine 1-Phenylpropanol, 3-pyrrolidinyl ~205.30 Hydroxyl, tertiary amine Neuromodulatory or metabolic studies

*Molecular weight calculated based on structural formula.

Key Comparative Insights

Functional Group Diversity :

  • The benzenesulfonyl group in the target compound distinguishes it from 1-(piperidin-4-yl)pyrrolidin-3-ol (), which lacks sulfonylation. This modification likely enhances metabolic stability and protein-binding interactions compared to the hydroxyl-dominated analog .
  • Unlike the urea-linked phenyl group in 1-phenyl-3-(piperidin-4-yl)urea (), the sulfonamide group may confer stronger electronegativity and hydrogen-bond acceptor capacity, favoring kinase or receptor binding .

Pharmacological Potential: KRC-108 () shares a piperidine core but incorporates pyrazole and pyridine moieties, suggesting divergent kinase selectivity (e.g., TrkA vs. other kinases). The target compound’s pyrrolidin-3-ol group could mimic alcohol-containing bioactive molecules, such as CNS-targeting agents . 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol () has a simpler alkyl chain but lacks the piperidine-sulfonamide architecture, limiting its utility in sulfonamide-dependent mechanisms (e.g., carbonic anhydrase inhibition) .

Synthetic Complexity :

  • The target compound’s synthesis likely involves reductive amination or sulfonylation steps, similar to methods described for 1-phenyl-3-(piperidin-4-yl)urea (). However, the benzenesulfonyl group may require additional purification steps to avoid byproducts .

Research Findings and Implications

While direct pharmacological data for This compound are absent in the provided evidence, structural analogs suggest plausible applications:

  • CNS Penetration : The tertiary amine and hydroxyl groups may enhance blood-brain barrier permeability, as seen in neuroactive pyrrolidine derivatives .

Biological Activity

1-[1-(Benzenesulfonyl)piperidin-4-yl]pyrrolidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O5S2, with a molecular weight of 400.51 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group, which is crucial for its biological activity.

Pharmacological Profile

This compound exhibits a range of biological activities, including:

  • Antagonism of Chemokine Receptors : It has been reported to act as a potent antagonist for the CCR3 receptor, which is involved in allergic responses and asthma. The compound demonstrates significant inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential use in treating allergic conditions .
  • CNS Activity : Studies suggest that derivatives of piperidine compounds can exhibit neuroprotective effects. The introduction of specific functional groups has been linked to enhanced selectivity and potency against various neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the piperidine and pyrrolidine rings can significantly affect the binding affinity and efficacy at target receptors. For instance, the presence of a sulfonyl group has been shown to enhance receptor binding for chemokine antagonists .

Study 1: CCR3 Antagonism

A study focusing on a series of benzyl-piperidine derivatives highlighted the importance of the piperidine scaffold in developing selective CCR3 antagonists. The introduction of various substituents on the piperidine ring improved binding affinity, with some compounds achieving low nanomolar IC50 values .

Study 2: Neuroprotective Effects

In another investigation, derivatives similar to this compound were evaluated for their neuroprotective properties against oxidative stress in neuronal cells. Results indicated that certain modifications led to increased antioxidant activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .

Data Tables

Property Value
Molecular FormulaC17H24N2O5S2
Molecular Weight400.51 g/mol
CCR3 Antagonism IC50Low nanomolar range
Neuroprotective ActivityYes (varies by substitution)

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